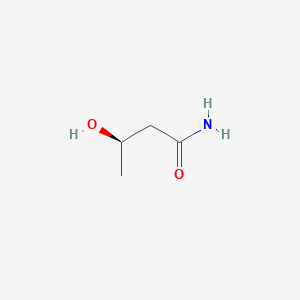
(3R)-3-hydroxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-hydroxybutanamide is an organic compound with the molecular formula C4H9NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-hydroxybutanamide can be achieved through several methods. One common approach involves the reduction of (3R)-3-hydroxybutanoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent over-reduction.
Another method involves the enzymatic resolution of racemic mixtures of 3-hydroxybutanamide using specific enzymes that selectively react with one enantiomer, leaving the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve biocatalytic processes using microorganisms or enzymes that can produce the compound with high enantiomeric purity. These methods are often preferred due to their efficiency and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxobutanamide.
Reduction: The amide group can be reduced to form the corresponding amine, 3-hydroxybutylamine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group with halogens.
Major Products Formed
Oxidation: 3-oxobutanamide
Reduction: 3-hydroxybutylamine
Substitution: Halogenated derivatives of 3-hydroxybutanamide
Scientific Research Applications
(3R)-3-hydroxybutanamide has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a starting material for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism by which (3R)-3-hydroxybutanamide exerts its effects depends on its specific application. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways, leading to the production of various metabolites. The molecular targets and pathways involved can vary, but they often include enzymes that recognize the specific chiral configuration of the compound.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-hydroxybutanamide: The enantiomer of (3R)-3-hydroxybutanamide, which has the opposite chiral configuration.
3-hydroxybutanoic acid: The carboxylic acid precursor to this compound.
3-oxobutanamide: The oxidized form of this compound.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivities compared to its enantiomer and other related compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C4H9NO2 |
|---|---|
Molecular Weight |
103.12 g/mol |
IUPAC Name |
(3R)-3-hydroxybutanamide |
InChI |
InChI=1S/C4H9NO2/c1-3(6)2-4(5)7/h3,6H,2H2,1H3,(H2,5,7)/t3-/m1/s1 |
InChI Key |
OOHIGOIEQKKEPK-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](CC(=O)N)O |
Canonical SMILES |
CC(CC(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















